2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide
Description
Properties
Molecular Formula |
C14H11ClFN3O3 |
|---|---|
Molecular Weight |
323.70 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-fluoroanilino)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C14H11ClFN3O3/c15-8-14(20)18-13-7-11(19(21)22)5-6-12(13)17-10-3-1-9(16)2-4-10/h1-7,17H,8H2,(H,18,20) |
InChI Key |
ABTKOAHAPZLZIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)CCl)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows an acylation reaction where the aromatic amine bearing the 2-[(4-fluorophenyl)amino]-5-nitrophenyl substituent is reacted with chloroacetyl chloride. The reaction is typically performed in an inert organic solvent with a base such as triethylamine or potassium carbonate to neutralize the generated hydrochloric acid. The process involves:
- Starting materials: Substituted aromatic amine (2-[(4-fluorophenyl)amino]-5-nitroaniline or related precursor)
- Acylation reagent: Chloroacetyl chloride
- Base: Triethylamine or potassium carbonate
- Solvent: Dichloromethane, tetrahydrofuran, acetonitrile, or N,N-dimethylformamide
- Temperature: 0 to 25 °C (ice bath cooling initially, then room temperature stirring)
- Reaction time: From 30 minutes to 20 hours depending on conditions
- Work-up: Addition of water to precipitate product, filtration, washing, and recrystallization for purification
Detailed Procedure Examples
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Mix substituted aromatic amine (0.02 mol) and triethylamine (0.024 mol) in 20 mL dichloromethane at 0 °C | — | Ice bath to control exotherm |
| 2 | Slowly add chloroacetyl chloride (0.024 mol) dropwise at 0 °C | — | Controlled addition prevents side reactions |
| 3 | Remove ice bath; stir at room temperature for 6 hours | 85-93% | Reaction progress monitored by TLC (hexane/methyl acetate 1:1) |
| 4 | Concentrate reaction mixture under reduced pressure; add cold water to precipitate product | — | Solid filtered and washed with cold water |
| 5 | Purify product by recrystallization from ethanol/water (1:1) | — | Yields up to 93% reported |
This general procedure is adapted from synthesis of related 2-chloro-N-(4-nitrophenyl)acetamide derivatives and is applicable to the fluorinated analog with appropriate substitution on the aromatic amine.
Alternative Conditions and Solvents
- Tetrahydrofuran (THF) as solvent: Reaction of 4-nitroaniline with chloroacetyl chloride in THF with triethylamine at 0 °C, warmed to room temperature, stirred 17 h, yields ~80% product.
- N,N-Dimethylformamide (DMF) with potassium carbonate: Aromatic amine and K2CO3 suspended in DMF at 0-20 °C; chloroacetyl chloride added; stirred 20 minutes to 2 hours; yields ~56-60%.
- Acetonitrile solvent: 4-nitroaniline and triethylamine in acetonitrile at 5-20 °C, chloroacetyl chloride added dropwise, stirred 20 h, yields ~85%.
- Acetone solvent: Aniline derivatives reacted with chloroacetyl chloride at room temperature for 2-3 h, product precipitated by water addition.
Key Reaction Parameters Impacting Yield and Purity
| Parameter | Effect on Reaction |
|---|---|
| Temperature control (0–20 °C) | Minimizes side reactions and decomposition |
| Choice of base (triethylamine vs potassium carbonate) | Triethylamine often gives higher yields; K2CO3 useful in DMF for milder conditions |
| Solvent polarity | Dichloromethane and THF favor clean reactions; DMF useful for polar substrates |
| Reaction time | Longer times (up to 20 h) ensure complete conversion |
| Work-up and purification | Recrystallization critical for purity; ethanol/water mixtures commonly used |
Analytical Data and Characterization
While specific analytical data for the exact fluorinated compound is limited, analogous compounds have been characterized by:
- Melting point: Typically >180 °C for nitro-substituted chloroacetamides
- NMR Spectroscopy: Characteristic amide proton singlet (~10.9 ppm), aromatic protons in 7.5–8.5 ppm range, methylene protons adjacent to chloro group (~4.3 ppm)
- Mass spectrometry: Molecular ion peaks consistent with formula C15H11ClFN3O3 (calculated MW ~329 g/mol)
- Infrared spectroscopy: Amide carbonyl stretch near 1680 cm⁻¹, nitro group peaks ~1550 and 1350 cm⁻¹
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes at the molecular level .
Comparison with Similar Compounds
Key Research Findings
Structural Insights
- Intramolecular hydrogen bonding (C–H···O) in 2-chloro-N-(4-fluorophenyl)acetamide stabilizes its crystal structure . In contrast, the nitro group in the target compound may induce torsional strain, as observed in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, where the nitro group is twisted out of the phenyl ring plane .
- The fluorine atom in the target compound enhances metabolic stability compared to non-halogenated analogs, a critical factor in drug design .
Comparative Reactivity
- Nitro-substituted acetamides undergo faster nucleophilic aromatic substitution than methoxy- or sulfonyl-substituted derivatives due to stronger electron withdrawal .
- The 4-fluorophenylamino group in the target compound may improve membrane permeability in bioactive molecules compared to bulkier substituents (e.g., sulfonamides) .
Biological Activity
2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure characterized by a chloro group, a fluoro group, and a nitro group attached to a phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 323.70 g/mol .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . The presence of the nitro group is particularly relevant, as it can undergo reduction to form reactive intermediates that interact with cellular components, potentially disrupting microbial cell functions .
Anticancer Activity
The compound has also been recognized for its anticancer activity . Studies suggest that it may inhibit specific cancer cell lines, although detailed IC50 values and mechanisms of action require further investigation. The structure-activity relationship (SAR) indicates that the positioning of substituents such as the nitro and fluoro groups significantly influences its efficacy against various cancer types .
The proposed mechanism of action involves the interaction with specific enzymes or receptors within cells. The nitro group can be reduced to form reactive species that may interfere with DNA and protein synthesis, leading to apoptosis in cancer cells . Additionally, the chloro and fluoro substituents may enhance binding affinity to biological targets due to their electronic properties.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited significant activity against several bacterial strains, comparable to standard antibiotics .
- Cytotoxicity in Cancer Cells : A study assessed the cytotoxic effects on colon carcinoma cell lines, revealing promising results with IC50 values indicating effective inhibition of cell proliferation .
- SAR Analysis : Variations in substituent positions were shown to affect biological activity markedly. For instance, compounds with electron-withdrawing groups displayed enhanced anticancer properties due to improved interactions with target proteins .
Comparative Analysis
The following table summarizes related compounds and their unique features compared to this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C14H10ClF2N3O3 | Contains two chloro groups; potential for different biological activity. |
| 2-Chloro-N-(2-fluoro-5-nitrophenyl)acetamide | C14H11ClFN3O3 | Different positioning of fluoro and nitro groups; may exhibit distinct reactivity. |
| N-(5-chloro-4-fluorophenyl)acetamide | C8H7ClFNO | Lacks the nitro group; changes its biological profile significantly. |
Q & A
Q. What are the key structural features of 2-chloro-N-{2-[(4-fluorophenyl)amino]-5-nitrophenyl}acetamide that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity arise from:
- Chloroacetamide moiety : Enhances electrophilicity, enabling nucleophilic substitution reactions (e.g., with thiols or amines) .
- 4-Fluorophenylamino group : Introduces electron-withdrawing effects, stabilizing intermediates in synthetic pathways .
- 5-Nitro group : Facilitates hydrogen bonding and π-π stacking in biological targets (e.g., enzyme active sites) .
- Planar aromatic backbone : Promotes intercalation or stacking interactions in DNA/protein binding studies .
Q. What spectroscopic techniques are recommended to confirm the structural integrity of this compound?
- NMR (¹H/¹³C) : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl (δ ~165–170 ppm). Compare with analogs like 2-chloro-N-(4-fluorophenyl)acetamide (δ 4.34 ppm for CH₂Cl) .
- IR spectroscopy : Identify N-H stretches (~3300 cm⁻¹ for amide), C=O (1680–1720 cm⁻¹), and NO₂ asymmetric stretches (~1520 cm⁻¹) .
- HPLC/MS : Ensure >95% purity; monitor molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., antimicrobial vs. anticancer) be resolved through experimental design?
- Dose-response assays : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial activity) to differentiate selective toxicity .
- Mechanistic studies : Use fluorescence quenching or SPR to quantify binding affinity to targets like DNA topoisomerase II or bacterial efflux pumps .
- Structural analogs : Compare activity of derivatives lacking the nitro group to isolate the role of specific substituents .
Q. What computational methods are suitable for predicting the binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) : Simulate interactions with proteins (e.g., EGFR kinase) using the nitro group as a hydrogen bond acceptor .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on fluorine’s hydrophobic contributions .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, F, NO₂) with bioactivity using descriptors like logP and polar surface area .
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Stepwise acylation : React 2-amino-5-nitroaniline with chloroacetyl chloride in dry DMF at 0–5°C to minimize side reactions .
- Catalytic additives : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation (yield increases from 65% to 85%) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .
Methodological Challenges and Solutions
Q. What strategies mitigate crystallization difficulties for X-ray diffraction studies?
Q. How can researchers validate the compound’s stability under physiological conditions?
- pH stability assays : Incubate in buffers (pH 4.0–7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS .
- Light sensitivity tests : Expose to UV-Vis light (λ = 254 nm) and track nitro group reduction using FTIR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
